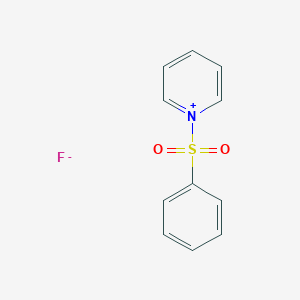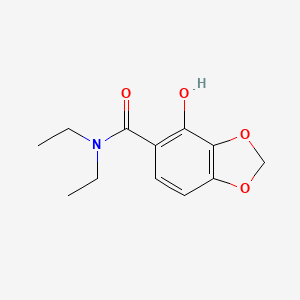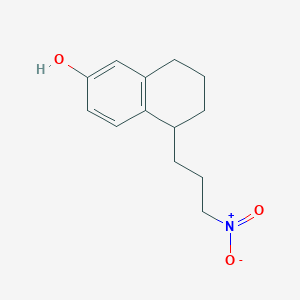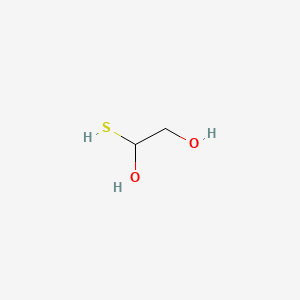
1-Sulfanylethane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
1-Sulfanylethane-1,2-diol can be synthesized through several methods:
Reduction of Diketones: One common method involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Dihydroxylation of Alkenes: Another approach is the dihydroxylation of alkenes using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods, optimized for efficiency and yield. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反应分析
1-Sulfanylethane-1,2-diol undergoes various chemical reactions, including:
科学研究应用
1-Sulfanylethane-1,2-diol has several applications in scientific research:
作用机制
The mechanism of action of 1-Sulfanylethane-1,2-diol involves its ability to donate hydrogen atoms from its hydroxyl and sulfhydryl groups. This property makes it an effective reducing agent and antioxidant. The compound can interact with free radicals and reactive oxygen species, neutralizing them and preventing oxidative damage .
相似化合物的比较
1-Sulfanylethane-1,2-diol can be compared with other similar compounds, such as:
Ethane-1,2-diol (Ethylene Glycol): Unlike this compound, ethylene glycol lacks a sulfhydryl group, which limits its reactivity in certain chemical reactions.
1,2-Ethanedithiol: This compound contains two sulfhydryl groups but lacks hydroxyl groups, making it more reactive in thiol-specific reactions but less versatile overall.
属性
CAS 编号 |
123786-30-1 |
|---|---|
分子式 |
C2H6O2S |
分子量 |
94.14 g/mol |
IUPAC 名称 |
1-sulfanylethane-1,2-diol |
InChI |
InChI=1S/C2H6O2S/c3-1-2(4)5/h2-5H,1H2 |
InChI 键 |
IMCDMHGUWUJTTD-UHFFFAOYSA-N |
规范 SMILES |
C(C(O)S)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


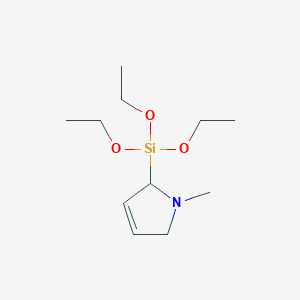
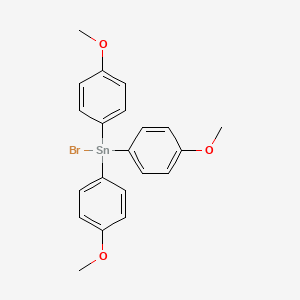
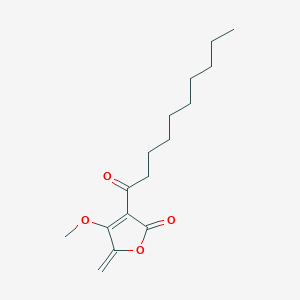
![2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol](/img/structure/B14282881.png)
![1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14282890.png)

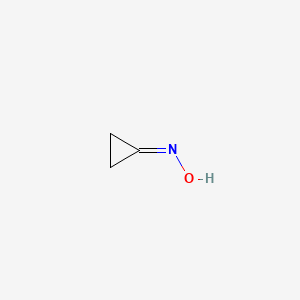
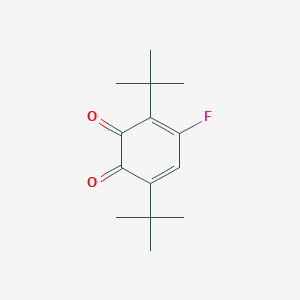
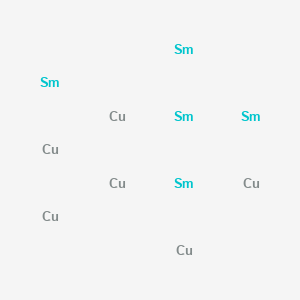
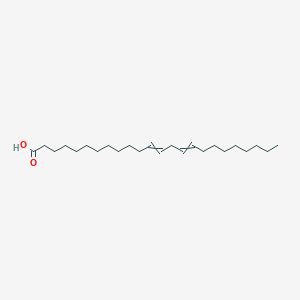
![[(1-Chlorohex-1-en-1-yl)selanyl]benzene](/img/structure/B14282941.png)
